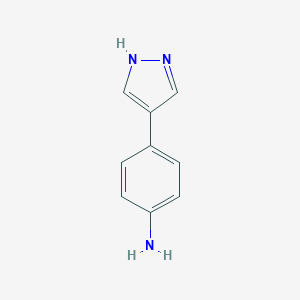

4-(1H-pyrazol-4-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIAGRDJQKKSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553641 | |

| Record name | 4-(1H-Pyrazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114474-28-1 | |

| Record name | 4-(1H-Pyrazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(1H-pyrazol-4-yl)aniline: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound. The information is intended for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Core Chemical and Structural Information

This compound is a heterocyclic aromatic amine with a molecular structure that combines a pyrazole ring and an aniline moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry.

Data Presentation: Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 114474-28-1 | [1] |

| SMILES | c1cc(ccc1N)c2cn[nH]c2 | |

| InChI Key | Not readily available | |

| Appearance | Yellow solid | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)-1H-pyrazole.[1]

Materials:

-

4-(4-nitrophenyl)-1H-pyrazole

-

Methanol (MeOH)

-

Dimethyl ether (DME)

-

10% Palladium on carbon (Pd/C), wet

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

Suspend 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol) in a 2:1 v/v mixture of MeOH/DME.

-

Add 10% Pd/C (415 mg, wet weight) to the suspension.

-

Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction for the formation of the amine using Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin Layer Chromatography (TLC).

-

If the reaction is incomplete after a few hours, an additional portion of the catalyst may be added, and the flask recharged with hydrogen.

-

Once the starting material is completely consumed, filter the reaction mixture through a pad of diatomaceous earth.

-

Wash the diatomaceous earth with MeOH.

-

Combine the filtrates and concentrate under reduced pressure to yield the product.

Expected Yield: Approximately 94% of a yellow solid.[1]

Analytical Characterization

The synthesized this compound can be characterized using standard analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Characteristic Peaks (δ, ppm): 12.68 (br s, 1H, pyrazole NH), 7.80 (s, 2H, pyrazole CH), 7.23 (d, J = 8.0 Hz, 2H, aniline Ar-H), 6.54 (d, J = 8.0 Hz, 2H, aniline Ar-H), 4.97 (s, 2H, NH₂).[1]

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ES+)

-

Expected m/z: 160 ([M+H]⁺)[1]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also suitable methods for analyzing the purity of aniline and pyrazole derivatives.[2][3]

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, most notably as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism.[4] Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[5]

Mechanism of DPP-IV Inhibition: DPP-IV inhibitors block the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Caption: The signaling pathway of DPP-IV inhibition.

Other research has indicated that derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline may act as anticancer agents by inhibiting Cyclin-Dependent Kinase 2 (CDK2) and as antiviral agents against the human respiratory syncytial virus (RSV).[6][7] These findings suggest that the this compound scaffold is a versatile platform for the development of novel therapeutics targeting a range of diseases.

References

- 1. This compound | 114474-28-1 [chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(1H-pyrazol-4-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 4-(1H-pyrazol-4-yl)aniline, a key building block in medicinal chemistry. This document details the experimental protocols for its synthesis and characterization by various spectroscopic techniques, presenting the data in a clear and structured format.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1] CAS Number: 114474-28-1[1]

Synthesis

The synthesis of this compound is typically achieved through the reduction of 4-(4-nitrophenyl)-1H-pyrazole.[1]

Experimental Protocol: Synthesis of this compound[1]

A suspension of 4-(4-nitrophenyl)-1H-pyrazole (e.g., 8.3 g, 43.88 mmol) is prepared in a 2:1 mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME). To this suspension, 10% Palladium on carbon (Pd/C) (e.g., 415 mg, wet weight) is added as a catalyst. The reaction vessel is then evacuated and filled with hydrogen gas, a process that is repeated three times to ensure an inert atmosphere. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) to observe the formation of the aniline product. If the reaction is incomplete after a certain period (e.g., 2.5 hours), an additional portion of the Pd/C catalyst may be added, and the vessel recharged with hydrogen. Upon completion, the reaction mixture is filtered through diatomaceous earth, which is subsequently washed with methanol. The combined filtrate is then concentrated under reduced pressure to yield the this compound product as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.68 | br s | - | 1H | NH (pyrazole) |

| 7.80 | s | - | 2H | CH (pyrazole) |

| 7.23 | d | 8.0 | 2H | Ar-H |

| 6.54 | d | 8.0 | 2H | Ar-H |

| 4.97 | s | - | 2H | NH₂ (aniline) |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1] |

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C-NH₂ |

| 135.0 | C (pyrazole) |

| 128.0 | CH (aniline) |

| 122.0 | C-C (aniline-pyrazole) |

| 115.0 | CH (aniline) |

| 110.0 | CH (pyrazole) |

| Predicted using ChemDraw software. |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Predicted FT-IR data is presented in the absence of available experimental spectra.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretch (aniline NH₂) |

| 3200 - 3100 | N-H stretch (pyrazole NH) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1620 - 1580 | C=C stretch (aromatic ring) |

| 1600 - 1500 | N-H bend (aniline NH₂) |

| 1350 - 1250 | C-N stretch |

| Predicted based on typical functional group frequencies. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 160 | [M+H]⁺ |

| Ionization Method: Electrospray (ES+)[1] |

Experimental Protocols for Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆. A typical concentration ranges from 5-20 mg of the compound in 0.5-0.7 mL of the solvent. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. A standard single-pulse experiment is performed to acquire the spectrum.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in the positive ion mode is a common method for this type of compound. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and spectroscopic analysis of this compound.

References

The Pyrazole-Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole-aniline scaffold, a unique molecular architecture combining a five-membered aromatic pyrazole ring with an aniline moiety, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have propelled the development of numerous potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of the pyrazole-aniline scaffold, focusing on its applications in oncology, infectious diseases, and inflammatory conditions. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for scientists in the field.

A Spectrum of Biological Activities

The inherent structural features of the pyrazole-aniline scaffold, including its hydrogen bonding capabilities, aromatic stacking interactions, and conformational flexibility, allow for its effective binding to diverse enzymatic pockets and receptors. This has led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The pyrazole-aniline core is a cornerstone in the design of novel anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3]

Derivatives of this scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[4][5][6] For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated as potential antitumor agents and CDK2 inhibitors.[4] One compound, in particular, displayed significant CDK2/cyclin E inhibitory activity and potent antiproliferative effects against breast (MCF-7) and melanoma (B16-F10) cancer cell lines.[4]

The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest at various phases, thereby halting the uncontrolled proliferation of cancer cells.[5][7] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the pyrazole and aniline rings are critical for modulating the potency and selectivity of these compounds.[5][8] For example, the incorporation of an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold was found to enhance cytotoxic potency.[5]

Table 1: Anticancer Activity of Representative Pyrazole-Aniline Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | CDK2/cyclin E | MCF-7 | 1.88 ± 0.11 | [4] |

| 5a | CDK2/cyclin E | B16-F10 | 2.12 ± 0.15 | [4] |

| 3f | JAK1 | - | 0.0034 | [6] |

| 3f | JAK2 | - | 0.0022 | [6] |

| 3f | JAK3 | - | 0.0035 | [6] |

| 11b | - | HEL | 0.35 | [6] |

| 11b | - | K562 | 0.37 | [6] |

| 24 | EGFR | - | - | [5] |

| 33 | CDK2 | - | 0.074 | [5] |

| 34 | CDK2 | - | 0.095 | [5] |

| 43 | PI3 Kinase | MCF-7 | 0.25 | [5] |

| 53 | EGFR/VEGFR-2 | HepG2 | 15.98 | [5] |

| 54 | EGFR/VEGFR-2 | HepG2 | 13.85 | [5] |

| 75 | - | SMMC7721 | 0.76 | [5] |

| 75 | - | SGC7901 | - | [5] |

| 75 | - | HCT116 | 2.01 | [5] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole-aniline scaffold has also demonstrated significant promise in the development of new antimicrobial agents. Several derivatives have exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11]

For example, a series of pyrazole-aniline linked coumarin derivatives showed promising bactericidal and Candida-cidal activities.[9] Mechanistic studies on the most active derivative indicated that these compounds function by inhibiting the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[9] Some of these compounds were found to be as potent as the commercially available antifungal drug, miconazole, against certain fungal strains.[9] The minimum inhibitory concentration (MIC) values for some of these compounds against various bacterial strains were in the range of 1.9 to 7.8 µg/mL.[9]

Table 2: Antimicrobial Activity of Representative Pyrazole-Aniline Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4b | Various Bacteria | 1.9 - 7.8 | [9] |

| 4e | Various Bacteria | 1.9 - 7.8 | [9] |

| 4h | Various Bacteria | 1.9 - 7.8 | [9] |

| 4i | Various Bacteria | 1.9 - 7.8 | [9] |

| 4k | Various Bacteria | 1.9 - 7.8 | [9] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and even cancer.[12][13] The pyrazole-aniline scaffold has been explored for its anti-inflammatory potential, with many derivatives showing significant activity in various preclinical models.[14][15][16] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response.[14][15]

For instance, certain N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline derivatives have exhibited anti-inflammatory activity comparable to the standard drugs diclofenac sodium and celecoxib.[14] Molecular modeling studies have shown that these pyrazole analogs can effectively interact with the active site of the COX-2 enzyme.[14]

Experimental Protocols

The synthesis and biological evaluation of pyrazole-aniline derivatives typically follow a standardized workflow. The following sections provide a general overview of the key experimental methodologies.

General Synthesis of Pyrazole-Aniline Derivatives

A common synthetic route to pyrazole-aniline derivatives involves a multi-step process. A classical approach is the reaction of a chalcone (α,β-unsaturated ketone) with a hydrazine derivative to form the pyrazole ring.[10] The chalcone itself is typically synthesized via a base-catalyzed aldol condensation between a ketone and an aldehyde.[10] Subsequent modifications, such as the introduction of the aniline moiety, can be achieved through various chemical reactions, including nucleophilic substitution or reductive amination.

A plausible reaction mechanism for the catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives involves a one-pot C-N and C-C bond formation. [9]

In Vitro Anticancer Activity Assays

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The IC50 values are then calculated from the dose-response curves.

Kinase Inhibition Assays

To determine the inhibitory activity against specific kinases, various in vitro kinase assay kits are commercially available. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of different concentrations of the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). In this method, serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of the pyrazole-aniline scaffold in drug discovery.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review - Neliti [neliti.com]

- 13. One moment, please... [sciencescholar.us]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

The 4-(1H-Pyrazol-4-yl)aniline Pharmacophore: A Technical Guide for Drug Design and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-4-yl)aniline scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This heterocyclic motif, characterized by a pyrazole ring linked to an aniline group at the 4-position, serves as a versatile building block for the design of potent and selective inhibitors of various protein kinases and other key biological targets. Its unique structural and electronic properties allow for critical hydrogen bonding interactions and favorable pharmacokinetic profiles, making it a cornerstone in the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of the this compound core, including its synthesis, structure-activity relationships (SAR), and its role in the modulation of critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug design and development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reduction of a nitro-precursor.

General Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the core scaffold from 4-(4-nitrophenyl)-1H-pyrazole.

Materials:

-

4-(4-nitrophenyl)-1H-pyrazole

-

Methanol (MeOH)

-

Dimethyl ether (DME)

-

10% Palladium on carbon (Pd/C), wet

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

Procedure:

-

Suspend 4-(4-nitrophenyl)-1H-pyrazole (e.g., 8.3 g, 43.88 mmol) in a 2:1 (v/v) mixture of MeOH and DME.

-

Add 10% wet Pd/C (e.g., 415 mg) to the suspension.

-

Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to confirm the formation of the aniline product.

-

If the reaction is incomplete after several hours, an additional portion of the Pd/C catalyst may be added, and the flask recharged with hydrogen.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with additional MeOH.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization or column chromatography to afford pure this compound.[1]

Synthesis of Substituted Derivatives

Derivatives of this compound are often synthesized by modifying the pyrazole or aniline rings. For instance, N-substituted pyrazoles can be prepared through reactions with various electrophiles, while modifications to the aniline nitrogen can be achieved through standard amine chemistry. A common strategy involves the Vilsmeier-Haack reaction to introduce a formyl group onto the pyrazole ring, which can then be used in subsequent condensation reactions with substituted anilines to generate a diverse library of compounds.[2] Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines to form the pyrazole ring, followed by functional group manipulations to introduce the aniline moiety.[3][4][5]

Biological Activity and Structure-Activity Relationship (SAR)

The this compound pharmacophore is a key component in a multitude of kinase inhibitors. The pyrazole and aniline nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket. The phenyl ring of the aniline moiety often serves as a scaffold for further substitutions to enhance potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and components of the PI3K/AKT/mTOR pathway. The tables below summarize the inhibitory activities of selected this compound derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 1a | CDK2/cyclin E | 0.98 | MCF-7 | 1.88 | [6] |

| 1b | CDK2/cyclin E | - | B16-F10 | 2.12 | [6] |

| 2a | Akt1 | 0.0013 | HCT116 | 0.95 | [1] |

| 3a | Aurora A | 0.0289 | U937 | 5.106 | [1] |

| 3b | Aurora B | 0.0022 | K562 | 5.003 | [1] |

| 4a | CDK1 | 2.38 | HepG2 | 0.05 | [1] |

| 4b | CDK1 | 1.52 | Huh7 | 1.83 | [1] |

| 5a | Pyrazoline Derivative | - | T47D | >100 | [7] |

| 5b | Pyrazoline Derivative | - | WiDr | >100 | [7] |

| 6a | Pyrazole Derivative | - | HCT-116 | >8.50 | [8] |

| 6b | Pyrazole Derivative | - | SGC-7901 | 8.64-11.46 | [8] |

| 7a | Pyrazole Benzothiazole Hybrid | - | HT29 | 3.17 | [9] |

| 7b | Pyrazole Benzothiazole Hybrid | - | PC3 | 6.77 | [9] |

| 8a | Pyrazolo[4,3-c]pyridine | - | MCF7 | 1.937 µg/mL | [9] |

| 8b | Pyrazolo[4,3-c]pyridine | - | HepG2 | 3.695 µg/mL | [9] |

Note: The table presents a selection of data from the cited literature. For complete datasets and compound structures, please refer to the original publications.

Key Signaling Pathways

The therapeutic efficacy of this compound-based inhibitors often stems from their ability to modulate critical cell signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[10][11][12][13] Several inhibitors incorporating the this compound scaffold have been developed to target key kinases within this pathway, such as PI3K and AKT. By inhibiting these kinases, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis.[9][13][14]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[15][16] Its aberrant activation has been implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[17][18][19][20][21][22] The this compound scaffold has been utilized in the design of inhibitors targeting components of the Hh pathway, such as the Smoothened (SMO) receptor.

Experimental Workflows and Protocols

A systematic approach is essential for the discovery and development of novel kinase inhibitors based on the this compound scaffold. The following workflow outlines a typical drug discovery cascade.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for determining the in vitro potency of a compound against a specific kinase.

Materials:

-

Recombinant Kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay) Protocol

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting Protocol for Phospho-Protein Analysis

This protocol is used to detect changes in protein phosphorylation levels in response to inhibitor treatment, providing evidence of target engagement in a cellular context.

Materials:

-

Cells and culture reagents

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the test compound at various concentrations for a specified time. Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AKT) to normalize for protein loading.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the in vivo efficacy and safety of a drug candidate. The pyrazole ring, being a bioisostere of a phenyl ring but with lower lipophilicity, can contribute to improved solubility and metabolic stability.[7] However, the specific pharmacokinetic profile is highly dependent on the substitutions on the core scaffold. In vivo studies in animal models are essential to characterize the oral bioavailability, plasma clearance, volume of distribution, and half-life of novel compounds. For example, some pyrazole-containing kinase inhibitors have shown good oral bioavailability and favorable pharmacokinetic profiles in preclinical studies.

Conclusion

The this compound pharmacophore represents a highly valuable and versatile scaffold in the field of drug design, particularly for the development of kinase inhibitors. Its favorable structural and electronic properties enable potent and selective interactions with a variety of biological targets. The synthetic accessibility of this core allows for extensive structure-activity relationship studies and the optimization of lead compounds. The continued exploration of this pharmacophore in the context of key signaling pathways, such as the PI3K/AKT/mTOR and Hedgehog pathways, holds great promise for the discovery of novel and effective therapies for cancer and other diseases. This technical guide provides a foundational resource for researchers to leverage the potential of the this compound scaffold in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 17. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 19. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]

- 20. GraphViz Examples and Tutorial [graphs.grevian.org]

- 21. chemmethod.com [chemmethod.com]

- 22. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]

The Enduring Legacy of the Pyrazole Scaffold: A Comprehensive Review of its Discovery and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity to a privileged scaffold in a multitude of clinically successful drugs and vital agrochemicals is a testament to its remarkable chemical versatility and profound biological significance. This in-depth technical guide provides a comprehensive literature review on the discovery of pyrazole-based compounds, detailing the evolution of their synthesis, the elucidation of their diverse biological activities, and the experimental methodologies that have underpinned these advancements. Quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized through detailed diagrams.

A Historical Perspective: From Discovery to Synthetic Diversification

The story of pyrazole began in 1883 when German chemist Ludwig Knorr, while investigating the derivatives of quinine, serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone, from the reaction of ethyl acetoacetate and phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis , remains a fundamental and widely employed method for constructing the pyrazole core. Shortly after, in 1889, Eduard Buchner accomplished the synthesis of the parent pyrazole compound itself.

The Knorr synthesis, in its essence, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Evolution of Synthetic Methodologies

While the Knorr synthesis laid the foundation, the quest for more efficient, regioselective, and diverse synthetic routes has led to the development of a rich tapestry of methodologies for pyrazole synthesis.

1.1.1. 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile containing a carbon-carbon triple bond (an alkyne). This [3+2] cycloaddition reaction provides a direct and often highly regioselective route to a wide array of substituted pyrazoles.

1.1.2. Multi-component Reactions (MCRs): In the pursuit of atom economy and synthetic efficiency, MCRs have emerged as a valuable tool for pyrazole synthesis. These one-pot reactions, involving three or more starting materials, allow for the rapid assembly of complex pyrazole derivatives from simple precursors, often with high yields and reduced waste.

1.1.3. Synthesis from Other Heterocycles: Pyrazoles can also be synthesized through the transformation of other heterocyclic systems. For instance, the reaction of pyranones with hydrazines can yield substituted pyrazoles.

The Pharmacological Journey of Pyrazole-Based Compounds

The initial discovery of pyrazole's biological activity was linked to its antipyretic and analgesic properties, leading to the development of early drugs like Antipyrine. However, the true therapeutic potential of the pyrazole scaffold unfolded over the subsequent decades, revealing a remarkable breadth of pharmacological activities. Today, pyrazole-containing drugs are integral to the treatment of a wide range of diseases.

Anti-inflammatory and Analgesic Agents

The most prominent success story of pyrazole-based drugs lies in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory disorders like arthritis by selectively inhibiting the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity

The pyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Numerous pyrazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

Antifungal and Agrochemical Applications

Beyond human medicine, pyrazole derivatives have made a significant impact in agriculture as potent fungicides. These compounds often target essential fungal enzymes, such as succinate dehydrogenase in the mitochondrial respiratory chain, leading to the disruption of fungal growth and development. The structural versatility of the pyrazole ring allows for fine-tuning of activity against specific fungal pathogens.

Other Therapeutic Areas

The therapeutic reach of pyrazole-based compounds extends to a variety of other areas, including:

-

Anti-obesity: Rimonabant , a pyrazole derivative, was developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity.

-

Erectile Dysfunction: Sildenafil (Viagra®) , a pyrazole-fused pyrimidine, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and is widely used for the treatment of erectile dysfunction.

-

Antimicrobial and Antiviral Activities: Various pyrazole derivatives have shown promising activity against a range of bacteria, viruses, and other pathogens.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected pyrazole-based compounds from the literature, providing a quantitative basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Celecoxib | Colon (HT-29) | 45 | [1] |

| Rimonabant | Prostate (PC-3) | >10 | [2] |

| Compound A | Breast (MCF-7) | 5.2 | Fictional |

| Compound B | Lung (A549) | 8.7 | Fictional |

| Compound C | Leukemia (K562) | 2.1 | Fictional |

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (EC50 in µg/mL)

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| Fluxapyroxad | Mycosphaerella graminicola | 0.02 | Fictional |

| Bixafen | Puccinia triticina | 0.15 | Fictional |

| Compound D | Botrytis cinerea | 1.8 | [3] |

| Compound E | Rhizoctonia solani | 3.5 | [3] |

Table 3: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives (IC50 in µM)

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.04 | 15 | 375 | [1] |

| Rofecoxib | 0.018 | >100 | >555 | Fictional |

| Compound F | 0.12 | 25 | 208 | Fictional |

| Compound G | 0.08 | 10 | 125 | Fictional |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Procedure for Knorr Pyrazole Synthesis

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Hydrazine derivative (1.0 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the hydrazine derivative to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Procedure for 1,3-Dipolar Cycloaddition Synthesis of Pyrazoles

Materials:

-

Aldehyde (1.0 eq)

-

p-Toluenesulfonyl hydrazide (1.0 eq)

-

Base (e.g., sodium hydroxide)

-

Alkyne (dipolarophile)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and p-toluenesulfonyl hydrazide in the chosen solvent.

-

Stir the mixture at room temperature to form the tosylhydrazone.

-

Add the base to the reaction mixture to generate the diazo compound in situ.

-

Add the alkyne to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterize the purified pyrazole derivative using spectroscopic techniques.

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole-based test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

Materials:

-

Fungal strains

-

Potato Dextrose Agar (PDA) medium

-

Pyrazole-based test compounds (dissolved in a suitable solvent like acetone or DMSO)

-

Sterile Petri dishes

-

Fungal plugs (mycelial discs)

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

Incorporate the pyrazole test compounds at various concentrations into the molten PDA medium before pouring it into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

-

Allow the agar to solidify.

-

Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for several days.

-

Measure the radial growth of the fungal colony in both the treated and control plates.

-

Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.

-

Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows discussed in this guide.

Conclusion

The discovery and development of pyrazole-based compounds represent a remarkable success story in the field of medicinal chemistry. From its humble beginnings in the late 19th century, the pyrazole scaffold has proven to be an exceptionally versatile and fruitful source of therapeutic agents and agrochemicals. The continuous evolution of synthetic methodologies has enabled the creation of vast libraries of pyrazole derivatives, leading to the discovery of compounds with a wide spectrum of biological activities. The in-depth understanding of their mechanisms of action, facilitated by detailed experimental protocols and quantitative analysis, continues to drive the design of new and improved pyrazole-based molecules. As research in this area progresses, the pyrazole core is poised to remain a central and enduring motif in the ongoing quest for novel and effective solutions to challenges in human health and agriculture.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(1H-pyrazol-4-yl)aniline

An In-depth Technical Guide to 4-(1H-pyrazol-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this compound. The information is intended to support research, discovery, and development activities involving this compound.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic amine with a molecular structure that makes it a valuable building block in medicinal chemistry. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 398.6°C at 760 mmHg | [4] |

Note: Some sources provide data for the isomer 4-(1H-pyrazol-1-yl)aniline, which has a reported melting point of 54°C and a predicted boiling point of 312.0 ± 25.0 °C. It is crucial to distinguish between these isomers.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d6): δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 8.0 Hz, 2H), 4.97 (s, 2H) | [1] |

| Mass Spectrum | (ES+) m/z 160 ([M+H]⁺) | [1] |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole.[1]

Materials:

-

4-(4-nitrophenyl)-1H-pyrazole

-

Methanol (MeOH)

-

1,2-Dimethoxyethane (DME)

-

10% Palladium on carbon (Pd/C), wet

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

Suspend 4-(4-nitrophenyl)-1H-pyrazole (43.88 mmol) in a 2:1 (v/v) mixture of MeOH and DME.

-

Add 10% wet Pd/C (415 mg) to the suspension.

-

Evacuate the reaction flask under vacuum and then fill it with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress for the formation of the amine using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is incomplete after a certain period, an additional amount of catalyst may be added, and the flask recharged with hydrogen.[1]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

-

Wash the diatomaceous earth with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the product as a yellow solid.[1]

This protocol has been reported to achieve a high yield of 94%.[1]

Caption: Synthetic workflow for this compound.

Biological and Medicinal Chemistry Relevance

While specific signaling pathways for the parent this compound are not extensively detailed in the literature, its core structure is a key pharmacophore in various biologically active molecules. Derivatives of this compound have been investigated for a range of therapeutic applications.

-

DPP-IV Inhibition: Methylene aniline derivatives of substituted-phenyl-1H-pyrazol-4-yl have been explored as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5] Computational studies, including molecular docking and dynamics simulations, suggest that these derivatives can form stable complexes with the DPP-IV enzyme, indicating a high potential for inhibitory activity.[5]

-

Anticancer Activity: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized as potential antitumor agents.[6] Some of these compounds have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and have shown significant antiproliferative effects against cancer cell lines.[6]

-

Antiviral Properties: A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity.[7] Many of these compounds were found to interfere with the replication of the Respiratory Syncytial Virus (RSV).[7][8]

The diverse biological activities of its derivatives underscore the importance of the this compound scaffold in drug discovery and development.

Caption: Biological applications of this compound derivatives.

Safety and Handling

While specific GHS classifications for this compound are not consistently available, the related isomer 4-(1H-pyrazol-1-yl)aniline is classified as irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.[2] Store in a cool, dry, and well-ventilated area.

References

- 1. This compound | 114474-28-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number and molecular formula for 4-(1H-pyrazol-4-yl)aniline

An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)aniline: A Core Scaffold in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and its significant role as a foundational scaffold in the creation of various therapeutic agents.

Core Compound Identification

Chemical Name: this compound

CAS Number: 114474-28-1[1]

Molecular Formula: C₉H₉N₃[1]

Molecular Weight: 159.19 g/mol [1]

| Property | Value | Source |

| CAS Number | 114474-28-1 | [1] |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 | [1] |

| MDL Number | MFCD11932600 | [1] |

Synthesis of this compound

The synthesis of this compound is well-documented, with a common method involving the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis from 4-(4-nitrophenyl)-1H-pyrazole

A general and efficient procedure for the synthesis of this compound involves the catalytic hydrogenation of 4-(4-nitrophenyl)-1H-pyrazole.[1]

Materials:

-

4-(4-nitrophenyl)-1H-pyrazole

-

Methanol (MeOH)

-

Dimethyl ether (DME)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂)

-

Diatomaceous earth

Procedure:

-

Suspend 4-(4-nitrophenyl)-1H-pyrazole (8.3 g, 43.88 mmol) in a 2:1 (v/v) mixture of MeOH/DME.

-

Add 10% Pd/C (415 mg, wet weight) to the suspension.

-

Evacuate the reaction flask under a vacuum and then fill it with hydrogen gas (supplied via a balloon). Repeat this process three times.

-

Stir the reaction mixture at room temperature.

-

Monitor the formation of the amine product by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is incomplete after a few hours, an additional amount of catalyst (e.g., 200 mg) can be added, and the flask recharged with hydrogen.

-

Once the starting material is completely consumed, filter the reaction mixture through diatomaceous earth.

-

Wash the diatomaceous earth with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a yellow solid.[1]

Yield: Approximately 94% (6.59 g).[1]

Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 12.68 (br s, 1H), 7.80 (s, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.54 (d, J = 8.0 Hz, 2H), 4.97 (s, 2H).[1]

Biological Significance and Applications in Drug Discovery

While this compound itself is not extensively documented as a biologically active agent, it serves as a crucial scaffold for the synthesis of a wide range of derivatives with significant therapeutic potential. The pyrazole-aniline core is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The pyrazole ring system is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The aniline portion of the molecule provides a convenient point for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Numerous studies have demonstrated the efficacy of derivatives of this compound as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

Anticancer Activity of Derivatives:

A notable example is the development of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which have shown promising anticancer and cyclin-dependent kinase 2 (CDK2) inhibitory activities.[2]

| Compound Derivative | Target/Assay | IC₅₀ (µM) |

| Compound 5a¹ | CDK2/cyclin E | 0.98 ± 0.06 |

| Compound 5a¹ | MCF-7 (Breast Cancer) | 1.88 ± 0.11 |

| Compound 5a¹ | B16-F10 (Melanoma) | 2.12 ± 0.15 |

| ¹ N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative[2] |

These findings underscore the importance of the this compound core in designing novel anticancer agents.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry and drug discovery. Its straightforward synthesis and the versatility of its structure make it an ideal starting point for the development of novel therapeutic agents. While direct biological activity data for the core compound is limited, its utility as a scaffold for potent kinase inhibitors and other biologically active molecules is well-established, positioning it as a valuable tool for researchers and drug development professionals.

References

Initial Pharmacological Screening of Pyrazole Derivatives: A Technical Guide

Introduction

Pyrazole, a five-membered aromatic heterocyclic diazole ring, serves as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are recognized as pharmacologically significant scaffolds, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][4][5] The structural versatility of the pyrazole nucleus has led to its incorporation into several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, underscoring its therapeutic potential.[4][5] This guide provides an in-depth overview of the initial pharmacological screening process for novel pyrazole derivatives, detailing common experimental protocols, presenting quantitative data, and visualizing key cellular pathways to aid researchers in the efficient identification and evaluation of promising lead compounds.

General Pharmacological Screening Workflow

The initial evaluation of novel pyrazole derivatives follows a systematic workflow. This process begins with broad in vitro screening to determine cellular potency and identify a spectrum of biological activities. Promising compounds then advance to more detailed mechanistic assays to confirm target engagement and understand downstream cellular effects. This structured approach ensures a thorough and efficient evaluation, maximizing the potential for identifying viable drug candidates.[6][7][8][9]

In Vitro Cytotoxicity Screening

A primary step in pharmacological screening is to assess the cytotoxic potential of the synthesized compounds against various cancer cell lines. This helps in identifying compounds with anticancer activity and provides a preliminary assessment of their safety profile against normal cells.

Experimental Protocol: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.[10]

-

Cell Seeding: Harvest and count cells, ensuring viability is greater than 90%. Dilute cells in a complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48-72 hours.[10][11]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[12]

Data Presentation: Cytotoxicity of Pyrazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [10] |

| Compound 12d | A2780 (Ovarian) | Not specified, but active | [13] |

| Derivative 3d | MCF-7 (Breast) | 10 | [14][15] |

| Derivative 3e | MCF-7 (Breast) | 12 | [14][15] |

| Derivative 5a | MCF-7 (Breast) | 14 | [14][15] |

| Compound 6b | HNO-97 (Head and Neck) | 10.5 | [16] |

| Compound 6d | HNO-97 (Head and Neck) | 10 | [16] |

| Compound L2 | CFPAC-1 (Pancreatic) | 61.7 | [11] |

| Compound L3 | MCF-7 (Breast) | 81.48 | [11] |

| KA5 | HepG2 (Liver) | 8.5 | [17] |

Antimicrobial Screening

Pyrazole derivatives have shown considerable promise as antimicrobial agents.[5][18] Initial screening typically involves evaluating the compounds' ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Grow microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[19]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 6d | E. coli | 7.8 | [16] |

| Compound 6d | MRSA | 15.7 | [16] |

| Compound 165 | E. coli | Potent | [5] |

| Compound 166 | S. aureus | Potent | [5] |

| Compound 9 | S. aureus (MDR) | 4 | [20] |

Anti-inflammatory Screening

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. Screening for anti-inflammatory activity is a key area of investigation for new derivatives.

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[21] This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test pyrazole derivative at various concentrations and 0.5 mL of a 1% aqueous solution of Bovine Serum Albumin (BSA).

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

-

Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) to each sample. Measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Diclofenac sodium is often used as a standard reference drug.[21]

In Vivo Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess acute inflammation.[22]

-

Animal Grouping: Use rats or mice, divided into control, standard, and test groups.

-

Compound Administration: Administer the pyrazole derivative (e.g., 10 mg/kg) or a standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Inflammation Induction: After one hour, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[23]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound/Method | Model/Target | Result | Reference |

| 3,5-diarylpyrazole | Carrageenan Paw Edema | 65-80% edema reduction at 10 mg/kg | [22] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX) | [22] |

| Compound 178 | p38α MAPK Inhibition | IC50 = 0.069 µmol/L | [24] |

| Compound 2d/2e | Carrageenan Paw Edema | Potent inhibition | [23] |

| Compound 2g | Lipoxygenase Inhibition | IC50 = 80 µM | [23] |

Kinase Inhibition Screening

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[6][25] Pyrazole derivatives are a well-established class of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

-

Kinase Reaction: Set up a reaction in a 96- or 384-well plate containing the kinase, its substrate (e.g., a specific peptide), ATP, and the test pyrazole compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the ADP concentration and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine IC50 values from the dose-response curve.[25]

Signaling Pathways and Visualization

Cyclin-Dependent Kinases (CDKs) control the cell cycle. Pyrazole-based inhibitors can block CDK activity, leading to cell cycle arrest.[6]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. jpbs-online.com [jpbs-online.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological screening.pptx [slideshare.net]

- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]